molecular formula C10H12N2O2 B6151585 methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate CAS No. 924279-01-6

methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate

Cat. No.: B6151585
CAS No.: 924279-01-6
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused pyridine rings and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate typically involves multicomponent reactions or cyclization processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization . Another approach is the hydroamination of terminal alkynes followed by Friedländer cyclization . These reactions are often carried out under mild conditions using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and oxidized naphthyridine compounds .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to DNA, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused pyridine rings and carboxylate ester group make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

CAS No.

924279-01-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.